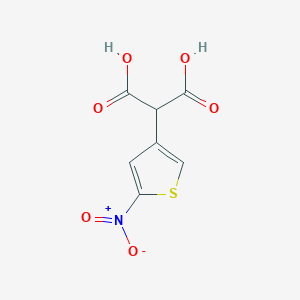
Propanedioic acid, (5-nitro-3-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (5-nitro-3-thienyl)-, also known as 5-nitrothiophene-2,3-dicarboxylic acid, is a chemical compound with the molecular formula C7H3NO6S. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of propanedioic acid, (5-nitro-3-thienyl)- is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are involved in inflammation and pain pathways. It may also work by binding to certain receptors in the body, which are involved in the regulation of pain and inflammation.
生化和生理效应
Propanedioic acid, (5-nitro-3-thienyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain weeds in agricultural settings. However, the biochemical and physiological effects of this compound in humans are not well understood, and further research is needed to determine its potential therapeutic uses.
实验室实验的优点和局限性
Propanedioic acid, (5-nitro-3-thienyl)- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It also has a relatively low toxicity, which makes it safe to handle in the laboratory.
However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. It also has limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on propanedioic acid, (5-nitro-3-thienyl)-. One potential area of research is the development of new drug delivery systems using this compound. It has been shown to form stable complexes with certain drugs, which could be used to improve their effectiveness and reduce their toxicity.
Another potential area of research is the development of new materials using this compound. It has been shown to form stable complexes with certain metals, which could be used to create new materials with enhanced properties, such as conductivity and magnetism.
Finally, further research is needed to determine the potential therapeutic uses of this compound in humans. Its anti-inflammatory and analgesic effects in animal models suggest that it may have potential as a treatment for certain conditions, but more research is needed to determine its safety and effectiveness in humans.
合成方法
The synthesis of propanedioic acid, (5-nitro-3-thienyl)- can be achieved through several methods. One of the most common methods is the reaction of Propanedioic acid, (5-nitro-3-thienyl)-hene-2-carboxylic acid with malonic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction produces the desired compound as a yellow solid, which can be purified through recrystallization or chromatography.
科学研究应用
Propanedioic acid, (5-nitro-3-thienyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with certain drugs.
In agriculture, propanedioic acid, (5-nitro-3-thienyl)- has been investigated for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds and can be used in combination with other herbicides to increase their effectiveness.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to form stable complexes with certain metals, which can be used to create new materials with enhanced properties, such as conductivity and magnetism.
属性
CAS 编号 |
104554-66-7 |
|---|---|
产品名称 |
Propanedioic acid, (5-nitro-3-thienyl)- |
分子式 |
C7H5NO6S |
分子量 |
231.18 g/mol |
IUPAC 名称 |
2-(5-nitrothiophen-3-yl)propanedioic acid |
InChI |
InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |
InChI 键 |
JDLQLJDEOAKSCD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
其他 CAS 编号 |
104554-66-7 |
同义词 |
5-Nitro-3-thiophemalonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



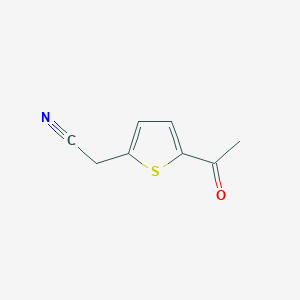


![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
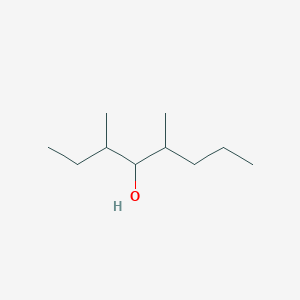
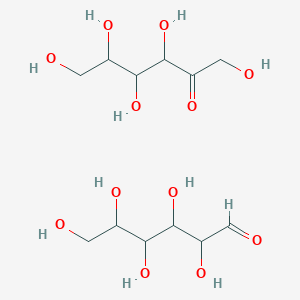
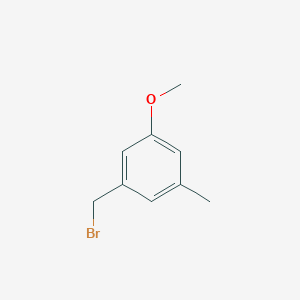
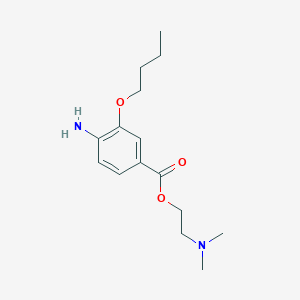
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
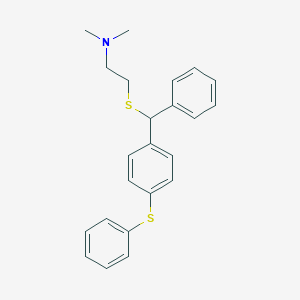
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
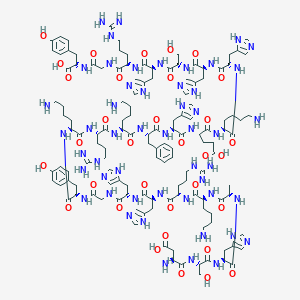
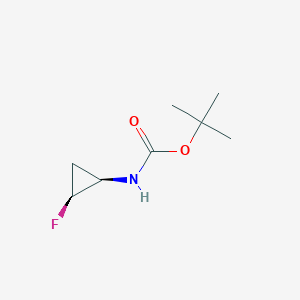
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)